

Application Note and Protocol: Investigating the Zelavespib-HSP90 Interaction via Co-immunoprecipitation

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Compound of Interest

Compound Name: Zelavespib

Cat. No.: B1668598

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Heat shock protein 90 (HSP90) is a crucial molecular chaperone responsible for the stability and function of numerous client proteins, many of which are implicated in cancer progression. This makes HSP90 a prime target for anti-cancer drug development. **Zelavespib** (also known as PU-H71) is a potent, purine-based, selective inhibitor of HSP90 that has been evaluated in clinical trials.[1][2] Understanding the direct interaction between **Zelavespib** and HSP90 within the cellular environment is critical for elucidating its mechanism of action and for the development of next-generation inhibitors. Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context.[3] This application note provides a detailed protocol for utilizing Co-IP to investigate the interaction between **Zelavespib** and HSP90, and to assess how this interaction affects the association of HSP90 with its client proteins and co-chaperones.

Introduction to Zelavespib and HSP90

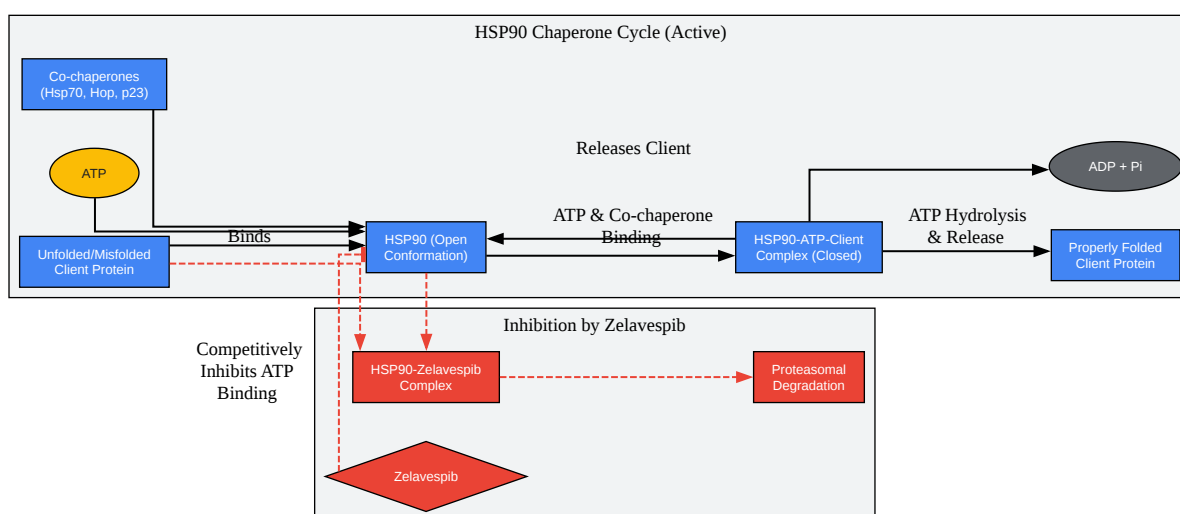
HSP90 is an ATP-dependent chaperone that facilitates the folding, stabilization, and activation of a wide array of client proteins.[4] In cancer cells, there is an over-reliance on the HSP90 chaperone machinery to maintain the conformation of mutated and overexpressed

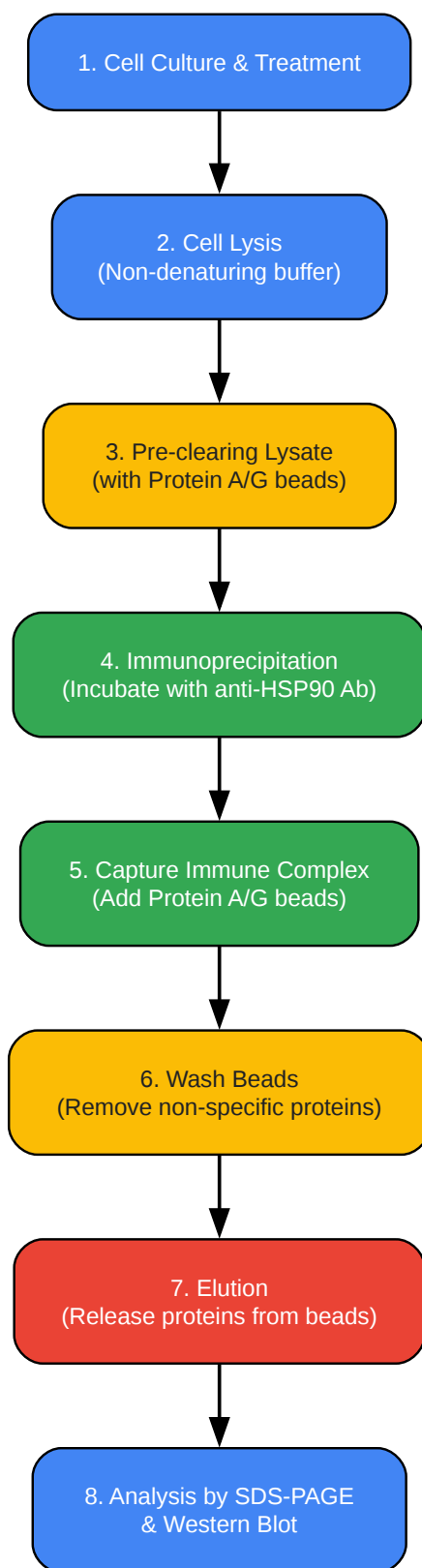
oncoproteins, such as HER2, Raf-1, and Akt.[5] Inhibition of HSP90 leads to the ubiquitin-proteasome-mediated degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[6]

Zelavespib is a small molecule inhibitor that specifically targets HSP90.[7][8] It binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[2][9] Notably, **Zelavespib** has shown a preference for HSP90 species within multi-chaperone complexes known as epichaperomes, which are prevalent in diseased cells.[10][11] This selectivity provides a therapeutic window, minimizing effects on normal cells.

Signaling Pathway and Mechanism of Action

The HSP90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, conformational changes, and interaction with various co-chaperones like Hsp70, Hop, and p23. This cycle is essential for client protein maturation. **Zelavespib** disrupts this cycle by competitively binding to the N-terminal ATP pocket. This locks HSP90 in a conformation that is targeted for degradation, taking its client proteins with it.





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